Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester

Description

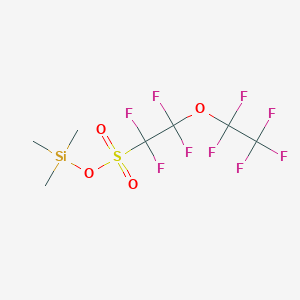

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is a fluorinated sulfonic acid derivative featuring a trimethylsilyl (TMS) ester group. Its structure includes:

- A tetrafluoroethane backbone (C2F4H).

- A pentafluoroethoxy substituent (CF3CF2O-) at the 2-position.

- A sulfonic acid group converted to a TMS ester (SO3Si(CH3)3).

This compound is hypothesized to exhibit enhanced stability and lipophilicity due to fluorine substitution, making it suitable for applications in catalysis, organic synthesis, or as a protecting group in sensitive reactions .

Properties

IUPAC Name |

trimethylsilyl 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHZECVJWFWGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382151 | |

| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136049-37-1 | |

| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In ECF, octane sulfonyl fluoride (C₈H₁₇SO₂F) is dissolved in liquid HF, and a direct current is applied. This results in perfluorooctane sulfonyl fluoride (POSF, C₈F₁₇SO₂F). For the target compound, the analogous precursor would involve a shorter carbon chain with ethoxy and sulfonic acid groups. The reaction produces a mixture of linear and branched isomers, with ~70–80% linearity under optimal conditions.

Key Parameters

-

Temperature : −10°C to 0°C to maintain HF liquidity.

-

Voltage : 5–6 V to avoid side reactions.

-

Substrate Purity : ≥99% to minimize branching.

Limitations and Modifications

ECF faces challenges due to HF’s corrosivity and the formation of branched isomers. Modern adaptations use perfluorobutane (C₄F₁₀) as a starting material to reduce environmental persistence. However, scaling this method for ethoxy-substituted sulfonic acids remains technically demanding.

Telomerization for Controlled Chain Length

Telomerization has largely replaced ECF for synthesizing fluorinated intermediates with defined chain lengths. This process involves reacting perfluoroalkyl iodides (PFAIs) with tetrafluoroethylene (TFE).

Stepwise Synthesis of the Sulfonic Acid Precursor

Advantages Over ECF

-

Precision : Telomerization enables control over chain length (n = 1–4).

Silylation Reaction with Trimethylsilyl Chloride (TMSCl)

The final step involves converting the sulfonic acid to its trimethylsilyl ester using TMSCl. This reaction is efficient and scalable under mild conditions.

Reaction Protocol

-

Acid Activation : The sulfonic acid (1 equiv) is dissolved in anhydrous dichloromethane.

-

Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl.

-

TMSCl Addition : TMSCl (1.1 equiv) is introduced dropwise at 0°C.

-

Workup : The mixture is stirred for 2 h, filtered to remove salts, and concentrated under reduced pressure.

Optimization Insights

-

Solvent : Anhydrous DCM or THF prevents hydrolysis.

-

Temperature : 0–25°C minimizes side reactions.

Alternative Fluorination Techniques

Sulfuryl Chloride Fluoride (ClSO₂F) Mediated Fluorination

Trimethylsilyl esters react with ClSO₂F to introduce fluorine atoms selectively. This method, though less common, avoids HF handling:

.

Microwave-Assisted Fluorination

Recent advances use microwave irradiation to accelerate fluorination. For example, hexafluoropropylene oxide (HFPO) derivatives achieve 80% conversion in 30 min vs. 24 h conventionally.

Purification and Characterization

Distillation and Fractionation

The crude product is purified via fractional distillation under vacuum:

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as alcohols, amines, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.

Hydrolysis: In the presence of water or aqueous bases, the ester can hydrolyze to form the corresponding sulfonic acid and trimethylsilanol.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, thiols.

Catalysts: Strong acids or bases, depending on the reaction type.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted sulfonic acid derivatives can be formed.

Hydrolysis Products: Sulfonic acid and trimethylsilanol.

Scientific Research Applications

Chemical Catalysis

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester serves as an effective catalyst in several chemical reactions due to its strong acidity and stability under various conditions. Its applications include:

- Acid-Catalyzed Reactions : The compound exhibits high catalytic activity in acid-catalyzed reactions such as esterification and alkylation. Its unique structure allows for enhanced reactivity compared to traditional acids, facilitating faster reaction rates and improved yields.

- Polymerization Processes : In polymer chemistry, this compound is used as a catalyst for the polymerization of fluorinated monomers, leading to the synthesis of high-performance polymers with desirable properties such as chemical resistance and thermal stability.

Material Science

In material science, this compound is utilized for:

- Surface Modification : The compound can modify surfaces to impart hydrophobic properties, making it valuable in applications such as coatings for textiles and electronics. This modification enhances the durability and performance of materials by reducing surface energy.

- Fluoropolymer Production : It plays a crucial role in the production of fluoropolymers, which are known for their non-stick properties and resistance to solvents and heat. These polymers find applications in cookware, seals, gaskets, and insulation materials.

Environmental Applications

The environmental implications of this compound are significant, particularly concerning its role in the remediation of per- and polyfluoroalkyl substances (PFAS):

- PFAS Remediation : Research indicates that this compound can be employed in the remediation of PFAS-contaminated sites. Its ability to interact with PFAS compounds facilitates their breakdown or removal from contaminated water sources.

- Analytical Chemistry : In environmental monitoring, this compound is utilized as a standard reference material for the analysis of PFAS in water samples. Its precise composition aids in calibrating analytical instruments to detect trace levels of harmful substances.

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly outperformed traditional catalysts in the synthesis of fluorinated esters. The reaction yielded over 95% conversion within minutes at room temperature, showcasing its potential for industrial applications.

Case Study 2: Surface Treatment

In a recent application involving textile coatings, researchers applied this compound to enhance water repellency on fabrics. The treated textiles showed a marked improvement in water resistance compared to untreated samples, indicating its effectiveness in commercial textile applications.

Mechanism of Action

The mechanism by which tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the target, leading to changes in reactivity and stability. This interaction can occur through various pathways, including hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

Glyoxylic Acid Bis(trimethylsilyl) Ester (, Entry 8): Contains bis-TMS ester groups but lacks fluorination.

Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (): Fluorinated phosphinyl ester with trifluoroethoxy groups.

Trimethylsilyl Stearate (): Long-chain fatty acid TMS ester without sulfonic acid or fluorine.

Azelaic Acid Bis(trimethylsilyl) Ester (): Dicarboxylic acid bis-TMS ester.

Table 1: Molecular Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorination |

|---|---|---|---|---|

| Target Compound | C7H9F9O5SSi | ~404 | Sulfonic acid TMS ester, CF3CF2O- | Yes |

| Glyoxylic Acid Bis(trimethylsilyl) Ester | C8H18O4Si2 | 233 | Bis-TMS ester, carbonyl | No |

| Ethyl [Bis(2,2,2-Trifluoroethoxy)phosphinyl]acetate | C8H11F6O5P | 332 | Phosphinyl ester, trifluoroethoxy | Yes |

| Trimethylsilyl Stearate | C21H44O2Si | 356.7 | Fatty acid TMS ester | No |

| Azelaic Acid Bis(trimethylsilyl) Ester | C15H32O4Si2 | 332.58 | Bis-TMS ester, dicarboxylic acid | No |

Physicochemical Properties

Stability and Reactivity:

- Hydrolysis Resistance: The target compound’s fluorinated backbone and electron-withdrawing pentafluoroethoxy group enhance stability against hydrolysis compared to non-fluorinated TMS esters (e.g., glycolic acid TMS ester, , Entry 7) .

- Thermal Stability: Fluorinated TMS esters (e.g., ’s ethyl phosphinyl acetate) typically exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds .

Volatility and Chromatographic Behavior:

- The target compound’s high molecular weight (~404 g/mol) and fluorine content suggest lower volatility than smaller TMS esters (e.g., oxalic acid bis-TMS ester, MW 219; , Entry 9).

- Retention times in gas chromatography (GC) are expected to exceed those of azelaic acid bis-TMS ester (RT 9.85; ) and stearic acid TMS ester (RT 19.829; ) due to increased molecular weight and fluorine-induced polarity .

Biological Activity

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester, also known by its CAS number 113507-82-7, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical stability and resistance to degradation, which has raised significant concerns regarding their environmental persistence and potential health impacts. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

- Molecular Formula : CH₉O₄S

- Molecular Weight : 316.10 g/mol

- Structure : The compound features a sulfonic acid group, which contributes to its solubility in water and potential reactivity with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions within biological systems, particularly its toxicity and potential endocrine-disrupting properties.

Toxicological Effects

Research indicates that PFAS compounds can have various adverse health effects, including:

- Endocrine Disruption : PFAS may interfere with hormonal functions, potentially affecting reproductive health and development. Studies have shown that exposure to certain PFAS is linked to altered thyroid hormone levels and reproductive outcomes in animal models .

- Liver Toxicity : Animal studies have demonstrated that exposure to PFAS can lead to liver damage, characterized by increased liver weight and altered liver enzyme levels .

- Immunotoxicity : There is evidence suggesting that PFAS exposure can impair immune responses, leading to increased susceptibility to infections and reduced vaccine efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : Some studies suggest that PFAS can activate PPARs, which play critical roles in lipid metabolism and glucose homeostasis. This activation may lead to metabolic disorders .

- Oxidative Stress : PFAS compounds may induce oxidative stress in cells, leading to cellular damage and inflammation. This mechanism is implicated in various chronic diseases .

- Alteration of Gene Expression : Exposure to PFAS has been associated with changes in gene expression related to lipid metabolism, immune function, and cellular stress responses .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Liver Toxicity :

- Endocrine Disruption Study :

- Immunotoxicity Research :

Data Tables

Q & A

Q. What are the recommended methods for synthesizing Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester, and how can reaction efficiency be optimized?

The synthesis typically involves silylation of the corresponding sulfonic acid using trimethylsilyl chloride or analogous agents under anhydrous conditions. Reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base facilitate deprotonation and silyl group transfer . Optimization strategies include:

- Stoichiometric control : Balancing molar ratios of the sulfonic acid and silylating agent.

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress over extended periods (e.g., 3 days for similar esters) .

- Solvent purity : Use of rigorously dried THF to prevent hydrolysis.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms organic moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (388.28 g/mol) and isotopic patterns .

- X-ray crystallography : Provides definitive structural confirmation, as referenced in supplementary materials for related phosphazene compounds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects trace impurities when derivatized as trimethylsilyl esters .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis or thermal degradation .

- Stability assessment : Periodic NMR or FT-IR analysis over 1 year to monitor decomposition.

- Handling : Use inert atmosphere techniques (e.g., gloveboxes) to avoid moisture exposure, which hydrolyzes the silyl ester group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trimethylsilyl ester group in nucleophilic substitution reactions?

The trimethylsilyl group enhances leaving-group ability due to:

- Electron-withdrawing effects : Fluorine substituents stabilize transition states during bond cleavage.

- Silicon’s hypervalency : Facilitates pentacoordinate intermediates during nucleophilic attack.

Kinetic studies using ¹⁹F NMR reveal displacement rates in trifluoromethylation reactions, where analogous silyl esters release reactive intermediates under mild conditions .

Q. How can conflicting data regarding the compound’s solubility in polar solvents be resolved?

Discrepancies may arise from hydration states or impurities. Systematic approaches include:

Q. What strategies mitigate decomposition pathways during high-temperature applications?

- Thermogravimetric Analysis (TGA) : Identifies degradation onset temperatures (e.g., sulfonic acid-silyl ester bond cleavage above 100°C).

- Stabilizers : Radical scavengers (e.g., BHT) or reduced-pressure conditions minimize thermal stress.

- Solvent pretreatment : Molecular sieves remove residual moisture, reducing hydrolytic decomposition .

Q. How does the pentafluoroethoxy moiety influence the compound’s electronic properties compared to non-fluorinated analogs?

- Electron-withdrawing effects : Fluorine atoms increase the sulfonic acid’s acidity, enhancing reactivity in catalysis.

- Comparative studies : ¹⁹F NMR chemical shifts reveal electronic differences between fluorinated and non-fluorinated ethoxy groups .

Methodological Notes

- Contradiction analysis : Cross-validate solubility or stability data using orthogonal techniques (e.g., NMR + GC-MS).

- Synthetic scalability : Pilot reactions in microfluidic systems improve yield reproducibility for sensitive silyl esters .

- Safety protocols : Refer to trifluoroacetate ester handling guidelines to manage hydrolytic release of corrosive acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.